[(2R)-3-hexadecoxy-2-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate [(2R)-3-hexadecoxy-2-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate Eicosapentaenoyl PAF C-16 can be formed by incorporation of eicosapentaenoic acid (EPA) into lyso-PAF C-16, as has been demonstrated using neutrophils from monkeys and humans fed a diet enriched in fish oils. Eicosapentaenoyl PAF C-16 can serve as a substrate for PAF C-16 formation by the remodeling pathway.
Phophotidylcholine (PC) is a glycerophospholipid and is synthesized by the CDP-choline pathway or Kennedy pathway. It consists of 40-50% of the total phospholipids in mammalian cells and cell organelles.
2-O-(5, 8, 11, 14, 17-Eicosapentaenoyl)-1-O-hexadecylglycero-3-phosphocholine belongs to the class of organic compounds known as 1-alkyl, 2-acylglycero-3-phosphocholines. These are glycerophosphocholines that carry exactly one acyl chain attached to the glycerol moiety through an ester linkage at the O2-position, and one alkyl chain attached through an ether linkage at the O1-position. 2-O-(5, 8, 11, 14, 17-Eicosapentaenoyl)-1-O-hexadecylglycero-3-phosphocholine is considered to be a practically insoluble (in water) and relatively neutral molecule. 2-O-(5, 8, 11, 14, 17-Eicosapentaenoyl)-1-O-hexadecylglycero-3-phosphocholine has been primarily detected in blood. Within the cell, 2-O-(5, 8, 11, 14, 17-eicosapentaenoyl)-1-O-hexadecylglycero-3-phosphocholine is primarily located in the membrane (predicted from logP) and intracellular membrane.
Brand Name: Vulcanchem
CAS No.: 132196-28-2
VCID: VC21211737
InChI: InChI=1S/C44H80NO7P/c1-6-8-10-12-14-16-18-20-22-23-24-25-27-29-31-33-35-37-44(46)52-43(42-51-53(47,48)50-40-38-45(3,4)5)41-49-39-36-34-32-30-28-26-21-19-17-15-13-11-9-7-2/h8,10,14,16,20,22,24-25,29,31,43H,6-7,9,11-13,15,17-19,21,23,26-28,30,32-42H2,1-5H3/b10-8-,16-14-,22-20-,25-24-,31-29-/t43-/m1/s1
SMILES: CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC=CCC=CCC=CCC=CCC=CCC
Molecular Formula: C44H80NO7P
Molecular Weight: 766.1 g/mol

[(2R)-3-hexadecoxy-2-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

CAS No.: 132196-28-2

Cat. No.: VC21211737

Molecular Formula: C44H80NO7P

Molecular Weight: 766.1 g/mol

* For research use only. Not for human or veterinary use.

[(2R)-3-hexadecoxy-2-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate - 132196-28-2

Specification

Description Eicosapentaenoyl PAF C-16 can be formed by incorporation of eicosapentaenoic acid (EPA) into lyso-PAF C-16, as has been demonstrated using neutrophils from monkeys and humans fed a diet enriched in fish oils. Eicosapentaenoyl PAF C-16 can serve as a substrate for PAF C-16 formation by the remodeling pathway.
Phophotidylcholine (PC) is a glycerophospholipid and is synthesized by the CDP-choline pathway or Kennedy pathway. It consists of 40-50% of the total phospholipids in mammalian cells and cell organelles.
2-O-(5, 8, 11, 14, 17-Eicosapentaenoyl)-1-O-hexadecylglycero-3-phosphocholine belongs to the class of organic compounds known as 1-alkyl, 2-acylglycero-3-phosphocholines. These are glycerophosphocholines that carry exactly one acyl chain attached to the glycerol moiety through an ester linkage at the O2-position, and one alkyl chain attached through an ether linkage at the O1-position. 2-O-(5, 8, 11, 14, 17-Eicosapentaenoyl)-1-O-hexadecylglycero-3-phosphocholine is considered to be a practically insoluble (in water) and relatively neutral molecule. 2-O-(5, 8, 11, 14, 17-Eicosapentaenoyl)-1-O-hexadecylglycero-3-phosphocholine has been primarily detected in blood. Within the cell, 2-O-(5, 8, 11, 14, 17-eicosapentaenoyl)-1-O-hexadecylglycero-3-phosphocholine is primarily located in the membrane (predicted from logP) and intracellular membrane.
CAS No. 132196-28-2
Molecular Formula C44H80NO7P
Molecular Weight 766.1 g/mol
IUPAC Name [(2R)-3-hexadecoxy-2-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Standard InChI InChI=1S/C44H80NO7P/c1-6-8-10-12-14-16-18-20-22-23-24-25-27-29-31-33-35-37-44(46)52-43(42-51-53(47,48)50-40-38-45(3,4)5)41-49-39-36-34-32-30-28-26-21-19-17-15-13-11-9-7-2/h8,10,14,16,20,22,24-25,29,31,43H,6-7,9,11-13,15,17-19,21,23,26-28,30,32-42H2,1-5H3/b10-8-,16-14-,22-20-,25-24-,31-29-/t43-/m1/s1
Standard InChI Key YHSSHPWVFALMBA-IARQOZKNSA-N
Isomeric SMILES CCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC
SMILES CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC=CCC=CCC=CCC=CCC=CCC
Canonical SMILES CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC=CCC=CCC=CCC=CCC=CCC
Appearance Assay:≥98%Solution in ethanol with 0.1% BHT

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